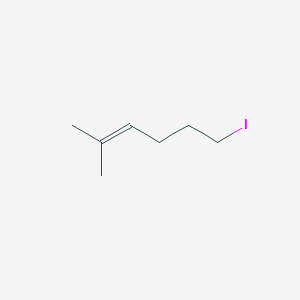
2-Hexene, 6-iodo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexene, 6-iodo-2-methyl- is an organic compound with the molecular formula C7H13I. It is a derivative of hexene, where an iodine atom is attached to the sixth carbon and a methyl group is attached to the second carbon of the hexene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexene, 6-iodo-2-methyl- typically involves the iodination of 2-methyl-2-hexene. One common method is the addition of iodine to the double bond of 2-methyl-2-hexene in the presence of a catalyst or under UV light. The reaction conditions often include solvents like chloroform or carbon tetrachloride to facilitate the reaction.
Industrial Production Methods: Industrial production of 2-Hexene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production efficiently.
Types of Reactions:
Oxidation: 2-Hexene, 6-iodo-2-methyl- can undergo oxidation reactions, where the double bond is converted to an epoxide or diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to 2-hexane, 6-iodo-2-methyl- using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
2-Hexene, 6-iodo-2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexene, 6-iodo-2-methyl- involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make it a versatile compound in various chemical transformations.
Comparación Con Compuestos Similares
2-Hexene, 2-methyl-: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
1-Hexene, 6-iodo-2-methyl-: The position of the double bond differs, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Hexene, 6-iodo-2-methyl- is unique due to the combination of the iodine atom and the double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
63588-94-3 |
|---|---|
Fórmula molecular |
C7H13I |
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
6-iodo-2-methylhex-2-ene |
InChI |
InChI=1S/C7H13I/c1-7(2)5-3-4-6-8/h5H,3-4,6H2,1-2H3 |
Clave InChI |
SUMOPHHECWPZCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
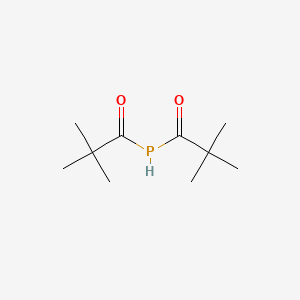
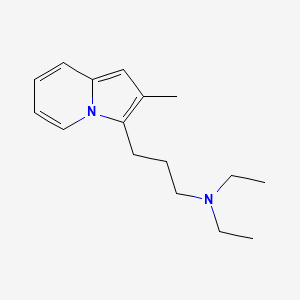
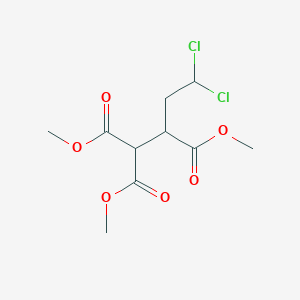
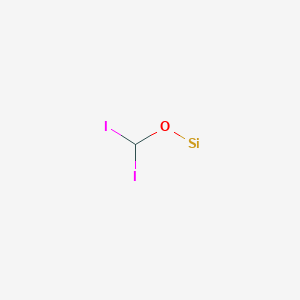
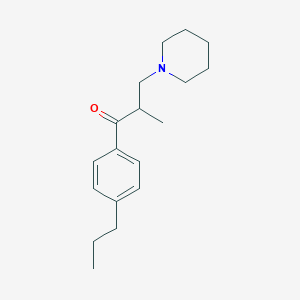
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
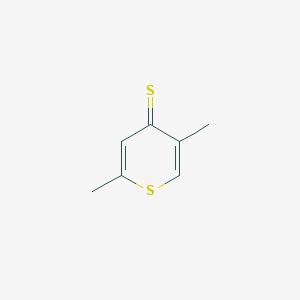
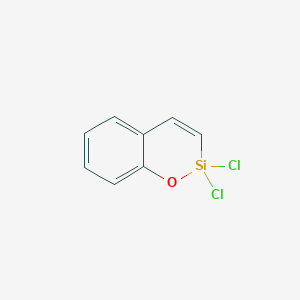
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
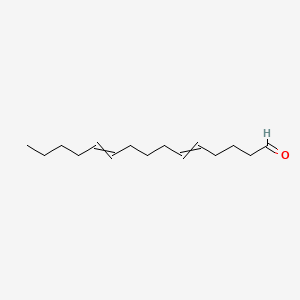
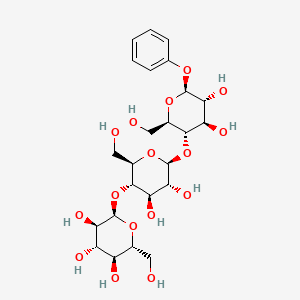
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
